Structural Differentiation: Ortho‑Fluorophenyl vs. Para‑Fluorophenyl Sulfone in the Pyrazole‑Sulfonylmethyl Series
The target compound bears an ortho‑fluorine on the phenylsulfonyl ring, whereas the closest literature analog, 4-(((4‑fluorophenyl)sulfonyl)methyl)‑1‑methyl‑1h‑pyrazole (inferred CAS not disclosed), contains a para‑fluoro substituent. In the extensively characterized 1,5‑diarylpyrazole series, the optimal COX‑2 inhibition was achieved with a 4‑(methylsulfonyl)phenyl group at the 5‑position of the pyrazole ring (IC50 = 0.24 μM for compound 19a), and replacing the para‑methylsulfonyl with alternative sulfonyl arrangements eroded activity [1]. While no head‑to‑head pharmacological data exist for the ortho‑ vs. para‑fluoro congeners in the C4‑sulfonylmethyl series, the ortho‑fluoro group is known to alter the dihedral angle of the sulfonyl‑aryl bond (evidence from analogous ortho‑fluoro‑sulfonamide structures) and to influence metabolic stability through local electron‑withdrawal [2]. This structural distinction justifies independent evaluation of the ortho‑fluoro derivative in any COX‑2 or anti‑inflammatory screening cascade.
| Evidence Dimension | Substitution position on phenylsulfonyl ring |
|---|---|
| Target Compound Data | ortho‑fluoro (2‑fluorophenyl)sulfonylmethyl at C4 of 1‑methylpyrazole |
| Comparator Or Baseline | para‑fluoro (4‑fluorophenyl)sulfonylmethyl analog (inferred) vs. established para‑methylsulfonyl in 1,5‑diarylpyrazoles; COX‑2 IC50 = 0.24 μM for optimal para‑methylsulfonyl derivative 19a [1] |
| Quantified Difference | No direct potency data for ortho‑fluoro congener; structural difference is characterized by distinct dihedral angle and electronic distribution [2] |
| Conditions | Chemical structure comparison; context from 1,5‑diarylpyrazole COX‑2 pharmacophore model [1][2] |
Why This Matters
Ortho‑fluoro substitution can drastically alter target binding and ADME properties relative to para‑fluoro analogs, making this compound a structurally distinct entry point for SAR exploration.
- [1] Tsuji, K.; Nakamura, K.; Ogino, T.; Konishi, N.; Tojo, T.; Ochi, T.; Seki, N.; Matsuo, M. Studies on Anti‑inflammatory Agents. IV. Synthesis and Pharmacological Properties of 1,5‑Diarylpyrazoles and Related Derivatives. Chem. Pharm. Bull. 1997, 45 (6), 987–995. https://doi.org/10.1248/cpb.45.987. View Source
- [2] WO 2001/016138 A1 (Pharmacia Corp.). Sulfonylphenylpyrazole compounds useful as COX‑2 inhibitors. Published 2001‑03‑08. View Source
